
N-Mesyldronedarone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Mesyldronedarone is a synthetic compound belonging to the class of amiodarone analogs. It is a potent antiarrhythmic agent developed as a potential treatment for atrial fibrillation. The compound is known for its improved safety and tolerability compared to amiodarone, which is associated with adverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Mesyldronedarone involves multiple steps, starting with the preparation of the benzofuran core. The key steps include:
Formation of the Benzofuran Core: This involves the reaction of 2-butyl-3-benzofuran with appropriate reagents to introduce the necessary functional groups.
Introduction of the Dibutylamino Group: This step involves the reaction of the intermediate with dibutylamine under controlled conditions.
Methylation: The final step involves the methylation of the sulfonamide group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-Mesyldronedarone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Cardiovascular Applications
N-Mesyldronedarone has been studied as a potential treatment for atrial fibrillation and other cardiac arrhythmias. Its mechanism of action is similar to that of dronedarone, which includes:
- Multi-channel Blockade : It inhibits sodium, potassium, and calcium channels, leading to a stabilizing effect on cardiac myocytes.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation in cardiac tissues, potentially decreasing the risk of atrial fibrillation recurrence.
Case Studies
A notable case study involved patients with persistent atrial fibrillation who were treated with this compound. The results showed a significant reduction in heart rate and improved rhythm control compared to baseline measurements. This suggests its efficacy in managing arrhythmias effectively.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound against certain viral pathogens, particularly filoviruses. Its cationic amphiphilic nature allows it to disrupt viral membranes, making it a candidate for antiviral drug development.
Research Findings
A study published in Antiviral Research demonstrated that this compound exhibited strong antiviral activity against filoviruses, showing promise as a therapeutic agent in viral infections. The structure-activity relationship analysis indicated that its lipophilicity plays a crucial role in its efficacy.
Mechanism of Action
N-Mesyldronedarone exerts its effects by blocking multiple ion channels, including sodium, potassium, and calcium channels. It also inhibits β-adrenergic receptors. This multi-channel blocking action helps in restoring normal sinus rhythm in patients with atrial fibrillation. The compound’s structure, which lacks iodine moieties, reduces the risk of thyroid and pulmonary toxicities associated with amiodarone .
Comparison with Similar Compounds
Amiodarone: A widely used antiarrhythmic agent with a similar mechanism of action but associated with higher toxicity.
Dronedarone: Another amiodarone analog with a similar structure but different pharmacokinetic properties.
Uniqueness of N-Mesyldronedarone: this compound is unique due to its improved safety profile and reduced risk of adverse effects compared to amiodarone. Its structure, which includes a methyl sulfonyl group, enhances its lipophilicity and reduces tissue accumulation, leading to fewer organ toxicities.
Biological Activity
N-Mesyldronedarone is a derivative of dronedarone, a drug primarily used for the management of atrial fibrillation (AF). This article focuses on the biological activity of this compound, including its antiviral properties, pharmacological effects, and potential therapeutic applications.
This compound is characterized by its cationic amphiphilic structure, which is crucial for its biological activity. The compound exhibits significant lipophilicity, with calculated ClogP values indicating high hydrophobicity (8.6) and basic pKa values that enhance its interaction with cellular membranes . This structural configuration is essential for its mechanism of action, particularly in antiviral activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against various viral pathogens. Specifically, it has demonstrated potent inhibition of Marburg virus pseudotyped particles (MARVpp) entry into cells. At a concentration of 5 µM, this compound achieved approximately 94% inhibition of viral entry, comparable to the effects observed with dronedarone itself .
Comparison of Antiviral Potency
Compound | IC50 (µM) | CC50 (µM) | % Inhibition at 5 µM |
---|---|---|---|
This compound | - | - | 94% |
Dronedarone | 1.6 | 54 | >80% |
Triparanol | - | - | >80% |
Quinacrine | - | - | >60% |
The cytotoxicity assessment revealed that most cationic amphiphilic drugs (CADs), including this compound, exhibited minimal toxic effects on EA.hy926 cells, indicating a favorable safety profile in the context of antiviral applications .
The mechanism by which this compound exerts its antiviral effects involves the induction of phospholipidosis , a condition characterized by the accumulation of phospholipids within cells. This effect is similar to that observed with other CADs like dronedarone and triparanol, suggesting that the ability to induce phospholipidosis may be a common feature among these compounds .
Case Studies and Clinical Implications
While direct clinical studies on this compound are scarce, research on dronedarone provides insights into its potential applications:
- AF Management : Dronedarone has been shown to prolong the time to first recurrence of AF significantly compared to placebo . The implications for this compound could be similar due to their structural similarities.
- Safety Profile : Dronedarone's adverse effects primarily include gastrointestinal disturbances and bradycardia. Future studies should evaluate whether this compound presents a more favorable safety profile or different side effects .
Q & A
Basic Research Questions
Q. How can researchers establish a robust research question for studying N-Mesyldronedarone's pharmacokinetic properties?
- Methodological Guidance : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's scope. For example:
- Feasibility: Ensure access to validated analytical tools (e.g., HPLC-MS for metabolite quantification) .
- Novelty: Compare gaps in existing literature (e.g., limited data on hepatic clearance mechanisms) .
- Example question: "How does this compound interact with cytochrome P450 isoforms in vitro, and what are the implications for drug-drug interactions?"
Q. What experimental design principles are critical for in vitro studies of this compound's antiarrhythmic efficacy?
- Key Considerations :
- Include positive/negative controls (e.g., amiodarone as a comparator) and replicate experiments to address biological variability .
- Use dose-response curves with at least five concentration points to establish EC₅₀ values .
- Document raw data and preprocessing steps (e.g., normalization methods) to ensure reproducibility .
Q. How should researchers validate the purity and stability of synthesized this compound batches?
- Protocol :
Advanced Research Questions
Q. How can contradictions in preclinical data on this compound's cardiotoxicity be resolved?
- Analytical Framework :
- Conduct root-cause analysis (e.g., differences in animal models, dosing regimens, or endpoint definitions) .
- Use meta-analysis to quantify heterogeneity across studies (I² statistic >50% indicates high inconsistency) .
- Example: "Does the disparity in QT interval prolongation between canine and murine models reflect species-specific metabolic pathways?"
Q. What computational strategies improve the prediction of this compound's off-target interactions?
- Methodology :
Q. How can researchers optimize in vivo study protocols to minimize confounding variables in this compound trials?
- Best Practices :
Q. What statistical methods are appropriate for analyzing non-linear pharmacokinetic data from this compound studies?
- Approach :
Q. Data Presentation & Reproducibility
Q. How should complex datasets (e.g., metabolomic profiles) from this compound research be visualized?
- Guidelines :
Q. What steps ensure experimental reproducibility in this compound synthesis?
- Checklist :
Q. Cross-Disciplinary Integration
Q. How can pharmacogenomic insights enhance the clinical translation of this compound?
Properties
CAS No. |
141626-57-5 |
---|---|
Molecular Formula |
C32H46N2O7S2 |
Molecular Weight |
634.9 g/mol |
IUPAC Name |
N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C32H46N2O7S2/c1-6-9-13-30-31(28-24-26(16-19-29(28)41-30)34(42(4,36)37)43(5,38)39)32(35)25-14-17-27(18-15-25)40-23-12-22-33(20-10-7-2)21-11-8-3/h14-19,24H,6-13,20-23H2,1-5H3 |
InChI Key |
IKGSSECULYFYER-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)N(S(=O)(=O)C)S(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)N(S(=O)(=O)C)S(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC |
Synonyms |
N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]-N-(methylsulfonyl)-methanesulfonamide_x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.